5-Bromo-4-(chloromethyl)-2-fluoropyridine

Catalog No.
S13527628
CAS No.
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-(chloromethyl)-2-fluoropyridine

Product Name

5-Bromo-4-(chloromethyl)-2-fluoropyridine

IUPAC Name

5-bromo-4-(chloromethyl)-2-fluoropyridine

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,2H2

InChI Key

CIIKBTPSMFRWGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Br)CCl

5-Bromo-4-(chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic ring. Its molecular formula is C5_5H4_4BrClFN, and it has a molecular weight of approximately 201.45 g/mol. This compound typically appears as a colorless to yellow liquid with a boiling point around 162-164 °C. The presence of these halogens imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science .

Due to its electrophilic nature. Notably, it undergoes nucleophilic substitution reactions where the bromine or chlorine atom can be replaced by nucleophiles. The reactivity of the compound is influenced by the electronegative fluorine atom, which can enhance the rate of nucleophilic aromatic substitution (SN_NAr) reactions . Additionally, it can serve as a precursor for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, facilitating the formation of biaryl compounds essential in pharmaceuticals .

The biological activity of 5-Bromo-4-(chloromethyl)-2-fluoropyridine has been explored in various contexts. It has shown potential as an inhibitor for specific enzymes relevant in cancer therapy, particularly those involved in immunotherapy pathways. The compound's ability to modulate biological targets makes it a candidate for further development in drug discovery . Furthermore, its derivatives have been studied for their effects on neuropeptide Y receptors, indicating potential applications in treating metabolic disorders and anxiety-related conditions .

Several synthetic routes have been developed for 5-Bromo-4-(chloromethyl)-2-fluoropyridine:

  • Halogenation: Starting from 2-fluoropyridine, bromination and chloromethylation can be achieved using reagents such as phosphorus tribromide and chloromethyl methyl ether under controlled conditions.
  • Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution reactions involving 2-fluoropyridine with suitable halogenating agents or nucleophiles.
  • Late-Stage Functionalization: This method involves modifying existing pyridine derivatives to introduce bromine and chlorine substituents selectively .

These methods highlight the versatility of halogenated pyridines in organic synthesis.

5-Bromo-4-(chloromethyl)-2-fluoropyridine finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing active pharmaceutical ingredients targeting various diseases.
  • Material Science: The compound is used in developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Agricultural Chemistry: It may also play a role in developing agrochemicals and pesticides due to its bioactivity against specific pests or pathogens .

Interaction studies involving 5-Bromo-4-(chloromethyl)-2-fluoropyridine focus on its behavior with biological targets and other chemical species. Research indicates that the compound's halogen substituents significantly affect its binding affinity to enzymes and receptors. For example, studies have demonstrated that fluorinated pyridines exhibit enhanced reactivity in nucleophilic substitution reactions compared to their chloro- or bromo-substituted counterparts, which could lead to more efficient drug candidates .

Several compounds share structural similarities with 5-Bromo-4-(chloromethyl)-2-fluoropyridine, allowing for comparative analysis:

Compound NameMolecular FormulaSimilarity Index
5-Bromo-2-fluoropyridineC5_5H4_4BrFN0.86
5-Bromo-3-chloromethyl-2-fluoropyridineC5_5H4_4BrClFN0.82
5-Bromo-2-fluoro-3-methylpyridineC6_6H6_6BrFN0.82
2-Fluoro-3,5-dibromo-4-methylpyridineC6_6H5_5Br2_2FN0.76
5-Bromo-2-chloro-4-methylpyridineC6_6H6_6BrClN0.74

These compounds differ primarily in their substituent positions and types, affecting their chemical reactivity and biological activity profiles. The uniqueness of 5-Bromo-4-(chloromethyl)-2-fluoropyridine lies in its specific combination of halogens at defined positions on the pyridine ring, which influences both its synthetic utility and potential pharmacological applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

222.91997 g/mol

Monoisotopic Mass

222.91997 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types